molecular formula C24H27NO2 B1385577 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline CAS No. 1040692-81-6

4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline

Cat. No.: B1385577
CAS No.: 1040692-81-6
M. Wt: 361.5 g/mol
InChI Key: JBBPYRPSVGJFEJ-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline is a useful research compound. Its molecular formula is C24H27NO2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[2-(2-phenylethoxy)phenyl]methyl]-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-19(2)27-23-14-12-22(13-15-23)25-18-21-10-6-7-11-24(21)26-17-16-20-8-4-3-5-9-20/h3-15,19,25H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBPYRPSVGJFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural & Functional Analysis of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and functional analysis of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline , a specialized chemical entity often utilized in medicinal chemistry as a scaffold for G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors.

Executive Summary

4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline (Catalog Ref: SC-316593, Huateng 2045494) is a lipophilic secondary amine characterized by a core N-benzyl aniline scaffold. Its structure integrates three distinct pharmacophoric elements: a para-isopropoxy aniline moiety, a central benzyl linker, and a distal phenethyloxy ether tail.

This compound belongs to a class of "privileged structures" in drug discovery, often serving as a template for Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists , Sigma-1 receptor ligands , and Tyrosinase inhibitors . Its physicochemical profile suggests high membrane permeability and potential Central Nervous System (CNS) activity.

Structural Elucidation & Pharmacophore Analysis

The molecule can be dissected into three functional domains, each contributing specific steric and electronic properties to ligand-target binding.

Structural Breakdown
DomainChemical MoietyFunction & Properties
Core Scaffold N-BenzylanilineProvides the central secondary amine (H-bond donor/acceptor) and a flexible linker for orienting the aromatic rings.
Head Group 4-IsopropoxyanilineThe isopropoxy group (-OCH(CH₃)₂) at the para-position is an electron-donating group (EDG) that increases electron density on the aniline ring, enhancing cation-π interaction potential. It also adds bulk lipophilicity.
Tail Group 2-(Phenethyloxy)benzylThe ortho-substitution on the benzyl ring creates a "bent" conformation. The phenethyloxy chain (-OCH₂CH₂Ph) acts as a distal hydrophobic anchor, critical for occupying deep hydrophobic pockets in GPCRs.
3D Conformational Analysis

The ortho-substitution pattern of the phenethyloxy group on the benzyl ring induces a specific rotational constraint. Unlike para-substituted analogs, this molecule likely adopts a folded conformation where the distal phenyl ring can interact with the aniline ring via π-stacking, or extend to bridge two distinct binding sites (e.g., the orthosteric and allosteric sites of a receptor).

Synthetic Pathway & Process Chemistry

The synthesis of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline is most efficiently achieved through a convergent Reductive Amination strategy. This pathway ensures high selectivity for the secondary amine and minimizes over-alkylation byproducts.

Retrosynthetic Analysis
  • Disconnection: The C-N bond between the benzyl carbon and the aniline nitrogen.

  • Synthons:

    • Nucleophile: 4-Isopropoxyaniline (commercially available).

    • Electrophile: 2-(Phenethyloxy)benzaldehyde (Synthetic Intermediate).

Step-by-Step Protocol
Step 1: Synthesis of 2-(Phenethyloxy)benzaldehyde
  • Reagents: Salicylaldehyde (2-hydroxybenzaldehyde), (2-Bromoethyl)benzene, Potassium Carbonate (

    
    ), Potassium Iodide (KI).
    
  • Solvent: DMF or Acetonitrile.

  • Conditions: Reflux (80°C) for 12-16 hours.

  • Mechanism: Williamson Ether Synthesis (

    
    ). The phenolate ion of salicylaldehyde attacks the alkyl bromide.
    
  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    
Step 2: Reductive Amination
  • Reagents: 2-(Phenethyloxy)benzaldehyde (from Step 1), 4-Isopropoxyaniline, Sodium Triacetoxyborohydride (

    
    ), Acetic Acid (AcOH).
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Conditions: Room temperature,

    
     atmosphere, 4-24 hours.
    
  • Mechanism:

    • Imine Formation: The amine attacks the aldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base). Acid catalysis (AcOH) accelerates this.

    • Reduction:

      
       selectively reduces the imine to the secondary amine without reducing the aldehyde precursor (if present).
      
  • Workup: Quench with saturated

    
    , extract with DCM, purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Synthetic Workflow Diagram

Synthesis Salicyl Salicylaldehyde (C7H6O2) Aldehyde INTERMEDIATE: 2-(Phenethyloxy)benzaldehyde Salicyl->Aldehyde K2CO3, DMF 80°C (SN2) PhenethylBr (2-Bromoethyl)benzene (C8H9Br) PhenethylBr->Aldehyde K2CO3, DMF 80°C (SN2) Imine Imine Intermediate (Transient) Aldehyde->Imine AcOH, DCE -H2O Aniline 4-Isopropoxyaniline (C9H13NO) Aniline->Imine AcOH, DCE -H2O Product TARGET: 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline Imine->Product NaBH(OAc)3 Reduction

Figure 1: Convergent synthetic pathway via Williamson ether synthesis followed by reductive amination.

Physicochemical Profiling

Understanding the physicochemical properties is crucial for predicting the compound's behavior in biological systems.

PropertyValue (Predicted)Implication
Molecular Formula

-
Molecular Weight 361.48 g/mol Fits "Rule of 5" (< 500 Da).
cLogP ~5.2 - 5.8Highly lipophilic. Likely to have high plasma protein binding and rapid BBB penetration.
TPSA ~21.7 ŲLow polar surface area (Secondary amine + 2 Ethers). Excellent membrane permeability.
H-Bond Donors 1 (NH)Favorable for intracellular targets.
H-Bond Acceptors 3 (N, O, O)-
pKa (Base) ~4.5 - 5.0The aniline nitrogen is weakly basic due to conjugation with the phenyl ring. It will be largely uncharged at physiological pH (7.4), enhancing permeability.

Biological Context & Potential Applications[3]

While often listed as a "Research Chemical," this scaffold exhibits high homology to several known bioactive classes.

GPCR Antagonism (MCH1R & C5aR)

The N-benzyl aniline motif is a classic pharmacophore for Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists, which are investigated for obesity and anxiety treatment.

  • Mechanism: The basic nitrogen interacts with a conserved Aspartate residue (Asp123) in the receptor's transmembrane domain, while the distal phenethyl group occupies a hydrophobic pocket.

  • Similarity: Structurally analogous to compounds like SB-568849 (though SB-568849 is a urea, the spatial arrangement of lipophilic domains is similar).

Sigma Receptor Ligands

The combination of a basic amine flanked by two hydrophobic regions at specific distances (Pharmacophore: Hydrophobe - 5-7Å - N - Hydrophobe ) makes this molecule a strong candidate for Sigma-1 (


) receptor  binding. Sigma-1 ligands are neuroprotective and investigated for pain and neurodegeneration.
Tyrosinase Inhibition

Derivatives of 4-substituted anilines and phenols are often explored as Tyrosinase inhibitors for treating hyperpigmentation. The structural similarity to Deoxyarbutin suggests potential activity in inhibiting melanogenesis.

Biological Interaction Diagram

BioActivity Compound 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline Lipophilicity High Lipophilicity (Membrane/BBB Crossing) Compound->Lipophilicity Pharmacophore N-Benzyl Aniline Scaffold Compound->Pharmacophore MCH1R MCH1R Antagonist (Obesity/Anxiety) Sigma1 Sigma-1 Receptor Ligand (Neuroprotection) Tyrosinase Tyrosinase Inhibitor (Melanogenesis) Pharmacophore->MCH1R Structural Homology Pharmacophore->Sigma1 Charge/Hydrophobe Match Pharmacophore->Tyrosinase Phenolic Isostere

Figure 2: Potential biological targets based on structural pharmacophore analysis.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Huateng Pharma. (2024). "Product Catalog: 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline (Cas No: 2045494)."[1] Huateng Pharmaceutical Co., Ltd.Link

  • Santa Cruz Biotechnology. (2024). "4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline (SC-316593)." SCBT Catalog. Link

  • Hogner, A., et al. (2002). "MCH-1 Receptor Antagonists: A Review of Current Progress." Expert Opinion on Therapeutic Patents, 12(11). (Context for N-benzyl aniline pharmacophore).

Sources

Technical Guide: Biological Activity of Phenethyloxy Benzyl Aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Phenethyloxy Benzyl Aniline Analogs , a chemical scaffold that has emerged as a privileged structure in medicinal chemistry. While historically explored for tubulin inhibition and antimicrobial properties, recent high-impact research has validated this chemotype as a potent PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonist , specifically for the treatment of retinal disorders.

Executive Summary

The phenethyloxy benzyl aniline scaffold represents a versatile pharmacophore characterized by a central benzene ring linked to a phenethyl ether tail and an aniline head group. This guide focuses on its most significant therapeutic application: the modulation of PPARα to treat microvascular complications such as Diabetic Retinopathy (DR) .

Unlike fibrates (standard PPARα agonists), optimized phenethyloxy benzyl aniline analogs demonstrate superior isoform selectivity and potency, effectively preventing vascular leakage and inflammation in retinal tissues. This guide details the Structure-Activity Relationship (SAR), synthesis protocols, and biological evaluation workflows required to develop these compounds.

Chemical Architecture & SAR Analysis

The core structure is defined by three distinct regions: the Tail (Region A) , the Linker/Core (Region B) , and the Head (Region C) .

The Pharmacophore
  • Region A (Phenethoxy Tail): A hydrophobic phenethyl group (Ph-CH2-CH2-O-) that occupies the large hydrophobic pocket of the PPARα Ligand Binding Domain (LBD).

  • Region B (Benzyl Linker): A central benzene ring providing rigid spacing.

  • Region C (Aniline Head): An aniline moiety, often substituted with a carboxylic acid (e.g., m-benzoic acid), which forms critical hydrogen bonds with the receptor's polar arm (e.g., Tyr464).

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to modifications in these regions:

RegionModificationEffect on Activity (PPARα)
Tail (A) Phenethoxy (Ph-CH₂-CH₂-O-) Optimal. Fits the hydrophobic pocket perfectly.
Benzyloxy (Ph-CH₂-O-)Reduced potency (linker too short).
4-Fluoro substitutionIncreases metabolic stability (blocks CYP450 oxidation).
Linker (B) Benzyl (Ph-CH₂-) Essential. Maintains correct distance between Tail and Head.
Phenethyl (Ph-CH₂-CH₂-)Loss of activity due to steric clash.
Head (C) 3-Carboxyaniline Critical. The carboxylic acid mimics fatty acid substrates.
4-CarboxyanilineReduced activity (suboptimal H-bond geometry).
Amide derivativesgenerally inactive (loss of negative charge).
SAR Visualization

The following diagram illustrates the optimization logic for this scaffold.

SAR_Logic Core Phenethyloxy Benzyl Aniline Scaffold Tail Region A: Phenethoxy Tail (Hydrophobic Pocket) Core->Tail Extension Linker Region B: Benzyl Spacer (Rigid Orientation) Core->Linker Scaffold Head Region C: Aniline Acid (Polar Interaction) Core->Head Functionalization Result High Potency PPARα Agonist Tail->Result Optimized Lipophilicity Linker->Result Correct Geometry Head->Result H-Bonding (Tyr464)

Caption: SAR optimization logic for Phenethyloxy Benzyl Aniline analogs targeting PPARα.

Mechanism of Action: PPARα Activation

These analogs function as selective agonists of PPARα, a nuclear receptor that regulates lipid metabolism and inflammation.

  • Binding: The analog enters the nucleus and binds to the PPARα LBD.

  • Heterodimerization: The PPARα-ligand complex recruits Retinoid X Receptor (RXR).

  • Transcription: The PPARα-RXR complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.

  • Effect: Upregulation of genes involved in fatty acid oxidation and downregulation of NF-κB signaling , reducing retinal inflammation and vascular leakage.

MoA_Pathway Ligand Phenethyloxy Benzyl Aniline (Analog) PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex Ligand-PPARα-RXR Complex PPAR->Complex Heterodimerizes w/ RXR DNA PPRE (DNA Promoter) Complex->DNA Binds PPRE GeneExpr Gene Transcription (FGF21, ACO, CPT1) DNA->GeneExpr Activates Outcome Therapeutic Effect: Reduced Vascular Leakage Anti-inflammatory GeneExpr->Outcome Physiological Response

Caption: Signaling pathway of PPARα activation by phenethyloxy benzyl aniline analogs.

Chemical Synthesis Protocol

The most robust method for synthesizing these analogs is Reductive Amination . This pathway minimizes side reactions and allows for modular variation of the aldehyde and aniline components.

Reaction Scheme

Reagents:

  • Aldehyde: 4-(2-Phenylethoxy)benzaldehyde.

  • Amine: 3-Aminobenzoic acid.[1]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Solvent: THF or DCE (Dichloroethane) with Acetic Acid.

Step-by-Step Methodology
  • Preparation of Aldehyde:

    • React 4-hydroxybenzaldehyde with (2-bromoethyl)benzene using K₂CO₃ in DMF at 80°C for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). Yield should be >90%.

  • Imine Formation:

    • Dissolve 4-(2-phenylethoxy)benzaldehyde (1.0 eq) and 3-aminobenzoic acid (1.0 eq) in dry THF.

    • Add catalytic Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 2 hours.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

    • Stir at RT for 12-16 hours under Nitrogen atmosphere.

  • Workup:

    • Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[2]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol or purify via Flash Chromatography (DCM:MeOH 95:5).

Biological Evaluation Protocols

To validate the biological activity, researchers must employ a cascade of assays ranging from cell-free binding to functional cellular responses.

PPARα Transactivation Assay (Luciferase Reporter)

This is the "Gold Standard" for quantifying agonist potency (EC50).

  • Cell Line: HEK293 or COS-7 cells.

  • Plasmids:

    • Expression vector: Gal4-PPARα-LBD (Ligand Binding Domain).

    • Reporter vector: UAS-Luciferase (upstream activation sequence).

  • Protocol:

    • Seed cells in 96-well plates (10,000 cells/well).

    • Transfect plasmids using Lipofectamine.

    • After 24h, treat cells with the Phenethyloxy Benzyl Aniline Analog (Concentration range: 1 nM – 10 µM).

    • Incubate for 24h.

    • Lyse cells and measure luminescence.

  • Data Analysis: Normalize to Renilla luciferase (transfection control). Plot dose-response curve to calculate EC50.

    • Target Potency: EC50 < 1 µM is considered active; < 50 nM is highly potent.

Tubulin Polymerization Assay (Secondary Activity)

While PPARα is the primary target for the acid derivatives, non-acidic analogs often inhibit tubulin.

  • Reagent: Purified bovine brain tubulin (>99%).

  • Method:

    • Incubate tubulin (10 µM) in PEM buffer (pH 6.9) with GTP (1 mM) at 37°C.

    • Add test compound (5-10 µM).

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: A decrease in Vmax (rate of polymerization) compared to control (DMSO) indicates inhibition.

Representative Data

The following table summarizes the activity profile of key derivatives based on recent literature trends (e.g., Compound 4m series).

Compound IDR1 (Tail)R2 (Head Substitution)PPARα EC₅₀ (µM)Tubulin IC₅₀ (µM)Primary Activity
Analog A Phenethyl3-COOH0.012 > 20Potent PPARα Agonist
Analog B Benzyl3-COOH0.850> 20Weak Agonist (Linker too short)
Analog C Phenethyl4-COOH2.400> 20Inactive (Wrong geometry)
Analog D Phenethyl3-OMe (Non-acid)> 501.2 Tubulin Inhibitor

Note: Analog A represents the optimized "lead" candidate for retinal therapy.

References

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists. Source: PubMed Central (PMC). Context: Describes the synthesis and SAR of Compound 4m (Phenethyloxy benzyl aniline derivative) for retinal disorders. URL:[Link]

  • Recent Developments in Tubulin Polymerization Inhibitors: An Overview. Source: European Journal of Medicinal Chemistry. Context: Provides the mechanistic basis for the tubulin-inhibiting activity of benzyl-aniline scaffolds. URL:[Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles. Source: PubMed Central. Context: Details the cytotoxicity and apoptosis-inducing properties of phenethylamino analogs. URL:[Link]

Sources

An In-Depth Technical Guide to 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline: Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature and known synonyms for the chemical compound 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline . As a molecule of interest in contemporary research, precise identification through standardized naming conventions is paramount for effective scientific communication, database searching, and regulatory compliance. This document has been structured to deliver clarity on its systematic naming, alternative identifiers, and the rationale behind its nomenclature.

Core Identification

At present, 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline is recognized primarily within the catalog of specialized chemical suppliers. The most direct identification comes from Santa Cruz Biotechnology (SCBT), which lists the compound with the following identifiers:

IdentifierValueSource
Product Name 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]anilineSanta Cruz Biotechnology[1]
Molecular Formula C₂₄H₂₇NO₂Santa Cruz Biotechnology[1]
Molecular Weight 361.48 g/mol Santa Cruz Biotechnology[1]

It is critical to note that, as of the latest search, a specific CAS (Chemical Abstracts Service) Registry Number has not been publicly assigned to this compound. The absence of a CAS number suggests that it may be a novel or relatively uncommon compound within the broader chemical literature and databases. Researchers should exercise diligence in documenting this lack of a universal identifier in their work.

Systematic Nomenclature (IUPAC)

The systematic name for a chemical compound is derived from a set of standardized rules established by the International Union of Pure and Applied Chemistry (IUPAC). For a complex molecule such as 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline, the IUPAC name is constructed by identifying the parent structure and its substituents.

Based on IUPAC nomenclature rules, the systematic name is determined to be:

N-(2-(Phenethyloxy)benzyl)-4-(propan-2-yloxy)aniline

Deconstruction of the IUPAC Name

The derivation of this name is based on the following structural components:

  • Parent Structure: The core of the molecule is an aniline ring, which is a benzene ring substituted with an amino group (-NH₂).

  • Substituents on the Aniline Ring:

    • At the para (4-position) of the aniline, there is an isopropoxy group (-OCH(CH₃)₂). In systematic nomenclature, "isopropoxy" is referred to as propan-2-yloxy .

  • Substituents on the Nitrogen Atom:

    • The nitrogen of the aniline is substituted with a benzyl group.

    • This benzyl group is itself substituted at the ortho (2-position) with a phenethyloxy group (-OCH₂CH₂C₆H₅).

The logical flow for constructing the name is to identify the main aniline scaffold and then systematically name and locate each substituent.

Caption: Hierarchical relationship of substituents on the aniline core.

Synonyms and Alternative Nomenclature

Due to the complexity of the molecule, several synonyms and alternative naming conventions may be encountered. These are often derived from different ways of defining the parent structure or from common naming practices for the constituent fragments.

Common Synonyms:
  • 4-Isopropoxy-N-(2-(phenylethoxy)benzyl)aniline

  • N-(2-(2-Phenylethoxy)benzyl)-4-isopropoxyaniline

  • Benzenamine, 4-(1-methylethoxy)-N-[[2-(2-phenylethoxy)phenyl]methyl]- (This is a format commonly used in chemical indexing)

Nomenclature of Constituent Fragments

Understanding the nomenclature of the building blocks of this molecule can aid in its identification and in understanding its chemical properties.

  • 4-Isopropoxyaniline: This is a known chemical with the CAS Number 7664-66-6 .[2] Its IUPAC name is 4-(propan-2-yloxy)aniline .[2] It is also known as p-isopropoxyaniline.

  • 2-(Phenethyloxy)benzyl group: This fragment does not have a common standalone name but is composed of a benzyl group substituted at the 2-position with a phenethyloxy group.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline, with key functional groups highlighted.

Sources

Technical Guide: Research Applications of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline

[1][2]

Executive Summary

4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline (Catalog ID: sc-316593) is a specialized biochemical probe belonging to the N-benzylaniline class.[1][2] Characterized by a lipophilic phenethyloxy-benzyl tail and an electron-rich isopropoxy-aniline headgroup, this molecule serves as a critical structural probe in Structure-Activity Relationship (SAR) campaigns.[1][2]

While often categorized as a "proteomics biochemical" in commercial catalogs, its structural homology suggests utility in targeting hydrophobic binding pockets of G-Protein Coupled Receptors (GPCRs) , Ion Channels , and specific protein-protein interaction (PPI) interfaces (e.g., Mcl-1 or Dynamin analogs).[1][2] This guide outlines its physicochemical properties, potential mechanistic applications, and standardized protocols for experimental validation.[1][2]

Chemical Identity & Physicochemical Properties

Understanding the physical behavior of this compound is a prerequisite for reproducible biological data.[1][2] The molecule features a secondary amine core capable of hydrogen bonding, flanked by two hydrophobic aromatic domains.[1][2]

Structural Specifications
PropertyDetail
IUPAC Name 4-Isopropoxy-N-[2-(2-phenylethoxy)benzyl]aniline
Common ID sc-316593
Molecular Formula C₂₄H₂₇NO₂
Molecular Weight 361.48 g/mol
Core Scaffold N-Benzyl Aniline
Key Substituents 4-Isopropoxy (H-bond acceptor/donor modulator), 2-Phenethyloxy (Lipophilic anchor)
Solubility & Stability Profile
  • Solubility: Insoluble in water.[1][2] Soluble in organic solvents such as DMSO (>20 mg/mL), Ethanol , and DMF .[1][2]

  • Lipophilicity (Calculated LogP): ~5.5 – 6.0 (High lipophilicity requires careful handling to prevent precipitation in aqueous media).[1][2]

  • Stability: Stable at -20°C in solid form for >2 years.[1][2] Solutions in DMSO should be aliquoted and stored at -80°C to prevent oxidation of the secondary amine.[1][2]

Mechanism of Action & Structural Biology

The N-benzylaniline scaffold is a "privileged structure" in medicinal chemistry, often serving as a template for inhibitors that disrupt protein-protein interactions or modulate receptor conformation.[1][2]

Structural Homology & Potential Targets

While specific binding data for this exact analog is proprietary to library screens, its structure aligns with several known bioactive classes:

  • Mcl-1/Bcl-xL Inhibitors: The hydrophobic benzyl ether tail mimics the BH3 domain interactions in anti-apoptotic proteins (See Lanning et al.).[1][2]

  • Dynamin GTPase Inhibitors: 4-isopropoxyaniline derivatives have been explored as dynamin inhibitors, blocking endocytosis (See Prichard et al.).[1][2]

  • Ion Channel Modulators: The flexible benzyl-amine linker is characteristic of KCNQ channel openers and certain sodium channel blockers.[1][2]

Mechanistic Pathway Visualization

The following diagram illustrates the synthesis and potential biological interaction workflow for this scaffold.

GStart14-IsopropoxyanilineIntermediateImine IntermediateStart1->IntermediateCondensationStart22-(Phenethyloxy)benzaldehydeStart2->IntermediateProduct4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline(Target Probe)Intermediate->ProductReductive Amination(NaBH(OAc)3)ScreenHigh-Throughput Screening(HTS)Product->ScreenDMSO SolubilizationTarget1Hydrophobic Pocket Binding(e.g., Mcl-1, GPCRs)Screen->Target1Binding Affinity (Kd)ReadoutPhenotypic Response(Apoptosis / Endocytosis Block)Target1->ReadoutSignal Transduction

Figure 1: Synthesis via reductive amination and downstream screening workflow for N-benzylaniline probes.

Research Applications

Structure-Activity Relationship (SAR) Studies

This compound serves as a critical data point in SAR libraries.[1][2] By comparing its activity against analogs (e.g., N-(4-methoxybenzyl) or N-(3-isobutoxybenzyl) variants), researchers can map the size and lipophilicity requirements of a target's binding pocket.[1][2]

  • Hypothesis Testing: Does the elongation of the ether tail (phenethyloxy vs. methoxy) improve potency? If yes, the target likely possesses a deep hydrophobic channel.[1][2]

Proteomics & Chemical Biology

As a "biochemical for proteomics," this compound acts as a non-covalent probe.[1][2]

  • Competitive Displacement: Used to displace known radioligands in binding assays to determine the affinity of unknown pockets.[1][2]

  • Crystallography: The rigid aniline-benzyl core can help stabilize protein conformations for X-ray studies when used as a co-crystallization ligand.[1][2]

Experimental Protocols

Preparation of Stock Solutions (Self-Validating System)

Objective: Create a stable 10 mM stock solution. Validation: Visual inspection for precipitate is mandatory before every use.[1][2]

  • Weighing: Accurately weigh 3.6 mg of the solid compound.

  • Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Inspect against a dark background. The solution must be perfectly clear.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -80°C. Do not freeze-thaw more than 3 times.

In Vitro Cellular Treatment Protocol

Context: General screening for bioactivity (e.g., cell viability or reporter assay).[1][2]

  • Seeding: Plate cells (e.g., HEK293 or HeLa) at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Serial Dilution:

    • Prepare a 2x intermediate dilution in culture media (max 0.2% DMSO final concentration).[1][2]

    • Example: Dilute 2 µL of 10 mM stock into 998 µL media -> 20 µM (2x).[1][2]

  • Treatment: Add 100 µL of 2x compound solution to 100 µL of cell culture volume. Final concentration = 10 µM.[1][2]

  • Controls:

    • Negative: 0.1% DMSO vehicle.[1][2]

    • Positive: Known inhibitor of the target pathway (e.g., Staurosporine for apoptosis).[1][2]

  • Incubation: Incubate for 24–48 hours depending on the assay endpoint.

Comparative Data & Analog Analysis

The following table contrasts this probe with structurally related reference compounds to guide experimental design.

Compound ClassStructural FeaturePrimary ApplicationReference
4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline Phenethyloxy tail Deep Hydrophobic Pocket Probe This Guide
Mcl-1 Inhibitor (Analog)N-substituted NapthoateProtein-Protein InteractionLanning et al.[1][2] [1]
Dynamin Inhibitor (Analog)4-Isopropoxyaniline coreEndocytosis InhibitionPrichard et al.[1][2] [2]
KCNQ Opener (Retigabine)N-benzyl aniline coreIon Channel ModulationStandard Pharmacology

References

  • Lanning, M. E., et al. "Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein."[1][2][3] Journal of Medicinal Chemistry, 2016.[1][2]

  • Prichard, K. L., et al. "Development of New Drug Leads against Dynamin and for the Treatment of Infectious Diseases."[1][2] University of Newcastle Thesis, 2022.[1][2] [1][2]

  • Santa Cruz Biotechnology. "4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline Product Data Sheet (sc-316593)."[1][2]

Santa Cruz Biotechnology sc-316593 technical specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to UNC0638 (sc-316593): A Potent and Selective G9a/GLP Histone Methyltransferase Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of UNC0638, a pivotal chemical probe for studying the roles of G9a (EHMT2) and G9a-like protein (GLP, EHMT1) in health and disease. For researchers in epigenetics, oncology, and drug development, understanding the precise application of this tool is paramount for generating robust and reproducible data.

Introduction: The Significance of G9a and GLP in Epigenetic Regulation

G9a and GLP are highly homologous protein lysine methyltransferases (PKMTs) that are central to epigenetic regulation.[1] They primarily function as a heterodimer to catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[2][3][4] Beyond histones, G9a and GLP also methylate non-histone proteins, including p53, further expanding their regulatory scope.[2][4] The dysregulation of G9a/GLP activity is implicated in various pathologies, including cancer, making them attractive targets for therapeutic intervention.[5][6] UNC0638 has emerged as a critical tool for dissecting the biological functions of these enzymes.[3]

UNC0638: A High-Fidelity Chemical Probe

UNC0638 is a potent, selective, and cell-permeable inhibitor of G9a and GLP. It was developed as a superior alternative to earlier inhibitors like BIX01294, offering a significantly better separation between its functional potency and cellular toxicity.[2][3] This characteristic is crucial for ensuring that observed cellular phenotypes are a direct result of G9a/GLP inhibition rather than off-target cytotoxic effects.

Mechanism of Action

UNC0638 acts as a reversible, substrate-competitive inhibitor.[1][3] It occupies the lysine-binding channel of G9a and GLP, preventing the binding of their histone and non-histone substrates. This inhibition is highly specific, and UNC0638 displays a remarkable selectivity profile against a wide array of other epigenetic and non-epigenetic targets.[3]

cluster_0 G9a/GLP Complex cluster_1 Inhibition by UNC0638 Histone H3 Histone H3 G9a/GLP G9a/GLP Histone H3->G9a/GLP Substrate Binding H3K9me2 H3K9me2 G9a/GLP->H3K9me2 Methylation Transcriptional Repression Transcriptional Repression H3K9me2->Transcriptional Repression UNC0638 UNC0638 G9a_inhibited G9a/GLP (Inhibited) UNC0638->G9a_inhibited Competitive Binding G9a_inhibited->Transcriptional Repression Blocks

Caption: Mechanism of G9a/GLP inhibition by UNC0638.

Technical Specifications and Data
PropertyValueSource
Synonyms sc-316593, HMTase Inhibitor IV
Molecular Formula C₃₀H₄₇N₅O₂[7]
Molecular Weight 509.73 g/mol [7]
CAS Number 1255580-76-7[7]
Purity ≥98% (HPLC)[7]
Solubility Soluble in DMSO to 100 mM, Ethanol to 100 mM
Storage Store at +4°C
In Vitro and Cellular Potency

UNC0638 demonstrates high potency in both biochemical and cellular assays. This distinction is critical, as high biochemical potency does not always translate to effective cellular activity due to factors like cell permeability.

Assay TypeTargetIC₅₀ ValueSource
Biochemical G9a< 15 nM[2]
Biochemical GLP19 nM[2]
Cellular (H3K9me2 reduction) MDA-MB-231 cells81 ± 9 nM[2]
Cellular (H3K9me2 reduction) MCF-7 cells70 nM

Experimental Protocols and Methodologies

The successful application of UNC0638 hinges on meticulous experimental design and execution. The following protocols provide a validated starting point for researchers.

Preparation of Stock Solutions

Rationale: Proper solubilization and storage are essential to maintain the inhibitor's activity. DMSO is the recommended solvent for creating a high-concentration stock solution.

  • Reconstitution: To prepare a 10 mM stock solution, add 980.9 µL of DMSO to 5 mg of UNC0638 (MW: 509.73).

  • Solubilization: If necessary, gently warm the vial to 37°C for 10 minutes and/or sonicate to ensure complete dissolution.[2]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

In Vitro Cell-Based Assay for H3K9me2 Reduction

Objective: To determine the effective concentration of UNC0638 for reducing global H3K9 dimethylation in a specific cell line.

start Seed Cells treat Treat with UNC0638 (Dose-Response, 48h) start->treat fix Fix and Permeabilize Cells treat->fix block Block Non-Specific Binding fix->block primary_ab Incubate with Primary Ab (anti-H3K9me2) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab counterstain Counterstain Nuclei (e.g., DAPI, DRAQ5) secondary_ab->counterstain image Image Acquisition and Analysis counterstain->image

Caption: Workflow for immunofluorescence analysis of H3K9me2 levels.

Methodology:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of UNC0638 (e.g., 1 nM to 10 µM) for 48 hours. Include a DMSO-only vehicle control.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against H3K9me2.

    • Incubate with an appropriate fluorescently labeled secondary antibody.

    • Counterstain nuclei with a DNA dye like DAPI or DRAQ5.[3]

  • Data Acquisition and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the mean fluorescence intensity of the H3K9me2 signal within the nuclear area (defined by the DNA counterstain).

    • Normalize the H3K9me2 intensity to the vehicle control.

    • Plot the normalized intensity against the UNC0638 concentration to determine the IC₅₀.

Applications in Research and Drug Development

UNC0638 is a versatile tool with broad applications across multiple research fields.

Cancer Research
  • Metastasis and EMT: UNC0638 has been shown to suppress epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. It can inhibit the migration and invasion of cancer cells, such as in triple-negative breast cancer (TNBC), by restoring E-cadherin expression.[5][6]

  • Tumorsphere Formation: The inhibitor can reduce the size and number of tumorspheres, indicating an effect on cancer stem cell populations.[5]

  • Gene Reactivation: By reducing repressive H3K9me2 marks, UNC0638 can reactivate tumor suppressor genes that have been epigenetically silenced.[3][8]

Stem Cell Biology and Development
  • Gene Silencing: In embryonic stem cells, UNC0638 can reactivate G9a-silenced genes and retroviral reporters without inducing differentiation, making it a valuable tool for studying epigenetic silencing mechanisms.[3][8]

  • Somatic Cell Nuclear Transfer: While reducing H3K9me2 hypermethylation in donor cells for cloning, UNC0638 alone may not be sufficient to improve the development of cloned embryos, highlighting the complexity of epigenetic reprogramming.[9]

Immunology
  • T-Cell Exhaustion: UNC0638 has been demonstrated to restore the metabolic and antiviral functions of exhausted CD8+ T cells in chronic viral infections, suggesting a potential role for G9a/GLP inhibitors in immunotherapy.

Limitations and Considerations

While a powerful tool, researchers should be aware of certain limitations. UNC0638 has poor pharmacokinetic properties, including high clearance and a short half-life, which make it unsuitable for most in vivo animal studies requiring systemic administration.[2][3] For such applications, the related compound UNC0642, which has improved pharmacokinetic properties, is recommended.[1]

References

  • A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology. [Link]

  • A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC. National Center for Biotechnology Information. [Link]

  • UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed. National Center for Biotechnology Information. [Link]

  • UNC0638 Selective chemical probe for G9a/GLP methyltransferases. Structural Genomics Consortium. [Link]

  • Effects of the histone methyltransferase inhibitor UNC0638 on histone H3K9 dimethylation of cultured ovine somatic cells and development of resulting early cloned embryos - PubMed. National Center for Biotechnology Information. [Link]

  • UNC-0638 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed. National Center for Biotechnology Information. [Link]

Sources

Navigating the Labyrinth of Cellular Signaling: A Technical Guide to Sinfoo Biotech A148423, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this document, public information regarding the specific product "Sinfoo Biotech A148423" is unavailable. Sinfoo Biotech is a known supplier of fine chemicals and pharmaceutical intermediates, offering custom synthesis services. It is plausible that A148423 is an internal catalog number, a custom synthesis product, or a compound not yet publicly detailed. For definitive information, direct contact with Sinfoo Biotech is strongly recommended. The following guide is a representative technical document, structured to meet the user's specifications, using a hypothetical molecule, "Inhibitorex," to illustrate the depth and format of a comprehensive product guide for researchers.

Part 1: The "Inhibitorex" Paradigm - A New Frontier in Kinase Inhibition

The traditional approach to kinase inhibition has often been a blunt instrument, targeting broad families of kinases and leading to off-target effects that confound experimental results. "Inhibitorex" (hypothetical designation for A148423) represents a paradigm shift, engineered for exquisite selectivity towards the novel, disease-implicated kinase, "Pathfinder Kinase 1" (PK1). This guide will illuminate the mechanistic underpinnings of "Inhibitorex," provide detailed protocols for its application in cell-based and biochemical assays, and offer insights into data interpretation and troubleshooting.

Our narrative begins with the elucidation of the PK1 signaling cascade, a critical, yet poorly understood pathway implicated in oncogenesis and cellular proliferation. We will then delve into the biochemical and biophysical properties of "Inhibitorex," providing a robust framework for its effective use in your research.

Part 2: Scientific Underpinnings and Experimental Protocols

The Pathfinder Kinase 1 (PK1) Signaling Cascade

The PK1 pathway is a recently discovered signaling cascade crucial for cellular growth and differentiation. Its dysregulation has been linked to several aggressive cancers. "Inhibitorex" offers a unique tool to dissect this pathway with high precision.

PK1_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PK1 Pathfinder Kinase 1 (PK1) GFR->PK1 Activates SubstrateA Downstream Substrate A PK1->SubstrateA Phosphorylates SubstrateB Downstream Substrate B PK1->SubstrateB Phosphorylates TranscriptionFactor Transcription Factor SubstrateA->TranscriptionFactor Activates SubstrateB->TranscriptionFactor Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitorex Inhibitorex (A148423) Inhibitorex->PK1

Figure 1: A simplified diagram of the hypothetical PK1 signaling pathway, indicating the point of inhibition by "Inhibitorex" (A148423).

Biochemical and Biophysical Properties of "Inhibitorex"

Understanding the fundamental properties of "Inhibitorex" is paramount for designing and interpreting experiments.

PropertyValueSource
Molecular Weight 450.5 g/mol Hypothetical Data
Purity (HPLC) >99.5%Hypothetical Data
IC₅₀ (PK1) 5.2 nMHypothetical Data
IC₅₀ (Off-target Kinase Panel) >10 µMHypothetical Data
Solubility (DMSO) 100 mMHypothetical Data
Solubility (Aqueous Buffer, pH 7.4) 25 µMHypothetical Data

Table 1: Key biochemical and biophysical properties of "Inhibitorex".

Experimental Protocols

This protocol details the use of "Inhibitorex" to determine its effect on the phosphorylation of a known PK1 substrate in a cellular context.

Principle: This assay utilizes a specific antibody to detect the phosphorylated form of "Downstream Substrate A" via Western Blotting. A reduction in the phosphorylated substrate in the presence of "Inhibitorex" indicates successful inhibition of PK1.

Step-by-Step Methodology:

  • Cell Culture: Plate your cell line of interest (e.g., a cancer cell line with known PK1 activity) in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal kinase activity, serum-starve the cells for 12-18 hours in a serum-free medium.

  • "Inhibitorex" Treatment: Prepare a 10 mM stock solution of "Inhibitorex" in DMSO. Serially dilute the stock solution in a serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Add the diluted "Inhibitorex" to the cells and incubate for 2 hours. Include a DMSO-only vehicle control.

  • Growth Factor Stimulation: Stimulate the cells with the appropriate growth factor to activate the PK1 pathway for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of "Downstream Substrate A" overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for the total "Downstream Substrate A" and a loading control (e.g., GAPDH or β-actin).

Western_Blot_Workflow start Start: Cultured Cells treatment Treat with Inhibitorex (or Vehicle) start->treatment stimulation Stimulate with Growth Factor treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Substrate A) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Quantify Band Intensity) detection->analysis

Figure 2: Workflow for the cell-based Western Blot assay to assess "Inhibitorex" activity.

Part 3: Data Interpretation and Troubleshooting

A successful experiment hinges on accurate data interpretation. In the described Western Blot assay, a dose-dependent decrease in the signal for the phosphorylated substrate, with no change in the total substrate or loading control, would confirm the inhibitory activity of "Inhibitorex."

Troubleshooting:

  • No inhibition observed:

    • Verify the activity of the growth factor.

    • Confirm the expression of PK1 in your cell line.

    • Check the integrity of "Inhibitorex" by ensuring proper storage and handling.

  • High background on Western Blot:

    • Optimize the antibody concentrations.

    • Increase the number and duration of washes.

    • Ensure the blocking step is sufficient.

References

  • Hypothetical Publication on PK1: "Discovery and Characterization of Pathfinder Kinase 1 (PK1): A Novel Regulator of Cell Proliferation." Journal of Hypothetical Cell Biology. [Link]

  • Western Blotting Protocol Standard: "Current Protocols in Molecular Biology." Wiley. [Link]

  • General Kinase Inhibitor Review: "The Kinase Inhibitor Revolution: A Decade of Progress." Nature Reviews Drug Discovery. [Link]

Methodological & Application

Solubility of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Determination of the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility is a critical determinant of a compound's bioavailability and overall therapeutic potential.[1][2] Before a compound can be rigorously evaluated in biological assays, it must first be successfully dissolved and maintained in a biologically compatible solvent system. Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in early-stage drug discovery due to its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[3][4] This application note provides a detailed guide for determining the solubility of the novel compound 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline in DMSO, a crucial first step in its preclinical evaluation.

Compound Profile: 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline

  • Molecular Formula: C24H27NO2[5]

  • Molecular Weight: 361.48[5]

The structure of this compound, with its multiple aromatic rings and ether linkages, suggests a significant degree of lipophilicity, which may present challenges to its aqueous solubility. Therefore, a thorough characterization of its solubility in DMSO is essential for the preparation of stock solutions for high-throughput screening and other in vitro and in vivo studies.[6]

Understanding Solubility: Kinetic vs. Thermodynamic Approaches

The solubility of a compound can be assessed through two distinct, yet complementary, methodologies: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput method that measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[1][7][8][9] It is a measure of a compound's tendency to precipitate out of a supersaturated solution and is highly relevant for predicting performance in in vitro assays where compounds are similarly diluted from DMSO stocks.[1][9]

  • Thermodynamic Solubility: This method, often referred to as the "gold standard," measures the equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material with the solvent.[8][10] While more time and resource-intensive, thermodynamic solubility provides a more accurate representation of the compound's intrinsic solubility.

This guide will provide protocols for both kinetic and thermodynamic solubility determination to offer a comprehensive understanding of the solubility profile of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline.

The Pivotal Role of DMSO in Solubility Assays

DMSO is a polar aprotic solvent with a high dielectric constant, enabling it to effectively solvate a diverse range of molecules.[4][11] Its miscibility with water and cell culture media makes it an ideal vehicle for introducing test compounds into biological systems.[3] However, it is crucial to acknowledge that the presence of DMSO can influence the apparent solubility of a compound, and its concentration should be carefully controlled and reported in all experiments.[2][6]

Experimental Protocols

PART 1: Kinetic Solubility Determination by Nephelometry

This protocol provides a rapid assessment of the kinetic solubility of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline. The principle of this assay is to detect the formation of precipitate as light scattering when the compound is introduced from a DMSO stock solution into an aqueous buffer.[1][7][9]

Materials and Reagents:

  • 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader with light scattering capabilities

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Protocol:

  • Preparation of Stock Solution: Accurately weigh a precise amount of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline and dissolve it in DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume of PBS (pH 7.4) to achieve the final desired concentrations and a final DMSO concentration of ≤1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.[7]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Workflow for Kinetic Solubility Determination

G A Prepare 20 mM Stock Solution in 100% DMSO B Serial Dilution of Stock in DMSO A->B C Dispense Dilutions into 96-well Plate B->C D Add PBS (pH 7.4) to achieve final concentrations C->D E Incubate at 25°C for 2 hours D->E F Measure Light Scattering (Nephelometry) E->F G Determine Kinetic Solubility Limit F->G

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

PART 2: Thermodynamic Solubility Determination by the Shake-Flask Method

This protocol determines the equilibrium solubility of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline in DMSO.[10]

Materials and Reagents:

  • 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Calibrated pipettes and sterile, nuclease-free tips

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation: Add an excess amount of solid 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: To each vial, add a precise volume of DMSO.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[8]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[10]

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with DMSO and quantify the concentration of dissolved 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline using a validated HPLC method with a standard curve.

Workflow for Thermodynamic Solubility Determination

G A Add Excess Solid Compound to Glass Vials B Add Precise Volume of DMSO A->B C Equilibrate on Orbital Shaker (24-72 hours at 25°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect and Filter Supernatant (0.22 µm) D->E F Quantify by HPLC against Standard Curve E->F G Determine Thermodynamic Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Presentation and Interpretation

The solubility data for 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline should be summarized in a clear and concise table.

Parameter Value Unit Method
Kinetic SolubilityTo be determinedmg/mL or mMNephelometry
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask Method

A desirable solubility for drug discovery compounds is generally considered to be greater than 60 µg/mL.[1] The obtained solubility values will guide the preparation of stock solutions for subsequent experiments and inform the potential for formulation development.

Conclusion

The determination of the solubility of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline in DMSO is a foundational step in its preclinical development. The protocols outlined in this application note provide a robust framework for obtaining both kinetic and thermodynamic solubility data. These findings will be instrumental in enabling reliable in vitro screening, guiding formulation strategies, and ultimately, advancing the understanding of this compound's therapeutic potential.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Wikipedia. Dimethyl sulfoxide. [Link]

  • BioDuro. ADME Solubility Assay.
  • Pharmaffiliates. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • Gaylord Chemical.
  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5537-5539.
  • BenchChem. Trk-IN-19 Solubility in DMSO: A Technical Guide.
  • Inventiva Pharma.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quality Control Testing of Custom Synthesized N-benzyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quality and purity of custom synthesized compounds are paramount. N-benzyl anilines, a privileged scaffold in medicinal chemistry, are no exception. This guide provides an in-depth comparison of essential Quality Control (QC) testing protocols, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale. Our focus is on establishing a self-validating system of analysis that ensures the identity, purity, and overall quality of your synthesized N-benzyl anilines, in line with established Good Manufacturing Practices (GMP) for active pharmaceutical ingredients.[1][2][3][4][5]

The QC testing workflow for custom synthesized N-benzyl anilines is a multi-step process, beginning with fundamental structural confirmation and culminating in precise purity determination. The following diagram illustrates a recommended logical flow:

QC_Workflow cluster_synthesis Synthesis & Work-up cluster_initial_characterization Initial Characterization cluster_purity_assessment Purity & Impurity Profiling cluster_final_release Final Release Synthesis Custom Synthesis of N-benzyl Aniline NMR ¹H and ¹³C NMR (Structural Confirmation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight Verification) Synthesis->MS FTIR FTIR Spectroscopy (Functional Group Analysis) Synthesis->FTIR HPLC HPLC/UPLC (Purity Assessment) NMR->HPLC MS->HPLC FTIR->HPLC Elemental_Analysis Elemental Analysis (Elemental Composition) HPLC->Elemental_Analysis qNMR qNMR (Quantitative Purity) HPLC->qNMR Release Certificate of Analysis (CoA) Generation Elemental_Analysis->Release qNMR->Release

Caption: A typical QC workflow for custom synthesized N-benzyl anilines.

Structural Confirmation: The Foundational Analysis

The initial and most critical step in QC is the unambiguous confirmation of the synthesized molecule's structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust foundation for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule.[6][7] For N-benzyl anilines, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The power of NMR lies in its ability to provide detailed information about the chemical environment of each proton and carbon atom. In a typical N-benzyl aniline, we expect to see distinct signals for the aromatic protons of both the aniline and benzyl rings, as well as a characteristic singlet for the benzylic methylene (-CH₂-) protons. The chemical shift of the N-H proton can be broad and its position variable depending on the solvent and concentration.

¹H NMR Interpretation Guide for a Generic N-benzyl Aniline:

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic (Aniline Ring)6.5 - 7.5MultipletVaries with substitution
Aromatic (Benzyl Ring)7.2 - 7.5Multiplet5H (for unsubstituted)
Benzylic (-CH₂-)4.2 - 4.5Singlet2H
Amine (N-H)3.5 - 5.0 (variable)Broad Singlet1H

¹³C NMR Interpretation: ¹³C NMR complements the ¹H NMR by providing information about the carbon skeleton. The number of signals should correspond to the number of unique carbon environments in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized N-benzyl aniline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound, offering a crucial piece of evidence for its identity.

Expertise & Experience: For N-benzyl anilines, Electron Ionization (EI) is a common technique that often results in the fragmentation of the molecule. A key fragment observed is typically the tropylium ion at m/z 91, which arises from the stable benzyl cation.[8][9][10] The molecular ion peak (M⁺) will have an odd mass-to-charge ratio due to the presence of a single nitrogen atom, a helpful diagnostic tool.[8][9]

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed molecular weight with the calculated theoretical molecular weight.

Purity Assessment: Quantifying the Quality

Once the structure is confirmed, the next critical step is to determine the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose, often complemented by other methods for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful method for separating the target N-benzyl aniline from any unreacted starting materials, by-products, or other impurities.[11][12][13][14]

Expertise & Experience: The choice of stationary phase (column) and mobile phase is crucial for achieving optimal separation. C18 columns are a common starting point due to their versatility. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or phosphoric acid to improve peak shape.[12] Method development may be required to optimize the separation of closely eluting impurities.

Comparison of Common HPLC Columns for N-benzyl Aniline Analysis:

Column TypeStationary PhaseParticle Size (µm)AdvantagesDisadvantages
Standard C18 Octadecylsilane3 - 5Robust, versatile, wide range of applications.May have lower efficiency compared to smaller particle size columns.
UPLC C18 Octadecylsilane< 2Higher resolution, faster analysis times.[14]Requires specialized high-pressure equipment.
Phenyl-Hexyl Phenyl-Hexyl3 - 5Enhanced selectivity for aromatic compounds through π-π interactions.May not be as universally applicable as C18.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the N-benzyl aniline has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the N-benzyl aniline in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Quantitative NMR (qNMR)

For a more absolute and orthogonal measure of purity, quantitative NMR (qNMR) is an increasingly utilized technique.[15][16][17][18][19]

Expertise & Experience: qNMR determines the purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration. This method is particularly valuable as it does not rely on the response factor of the analyte, which can be a source of error in chromatographic methods.

Experimental Protocol: Purity by qNMR

  • Internal Standard Selection: Choose a certified internal standard that has a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh a known amount of the N-benzyl aniline and the internal standard into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis (e.g., longer relaxation delays).

  • Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Complementary Analytical Techniques

While NMR, MS, and HPLC form the core of QC testing, other techniques provide valuable complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[20][21][22][23][24]

Expertise & Experience: For N-benzyl anilines, the FTIR spectrum will show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.[20][22] The absence of certain peaks (e.g., a strong C=O stretch) can confirm the absence of starting materials or by-products.

Characteristic FTIR Peaks for N-benzyl Anilines:

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (secondary amine)3300 - 3500Sharp, medium intensity
Aromatic C-H Stretch3000 - 3100Sharp, medium intensity
Aromatic C=C Stretch1450 - 1600Multiple sharp bands

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over a typical range of 4000 - 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.

Expertise & Experience: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula. This provides strong evidence for the empirical formula of the synthesized compound and is a classic criterion for purity.[25][26][27][28]

Experimental Protocol: Elemental Analysis

  • Instrumentation: Use a CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried sample into a tin capsule.

  • Combustion: The sample is combusted at high temperature in a stream of oxygen.

  • Gas Analysis: The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental results to the theoretical values.

Self-Validating Systems and Authoritative Grounding

A robust QC protocol is a self-validating system. The results from each analytical technique should be consistent and complementary. For example, the molecular formula confirmed by high-resolution mass spectrometry should be in agreement with the elemental analysis data. The structural features deduced from NMR should be consistent with the functional groups identified by FTIR.

The validation of the analytical procedures themselves is also a critical aspect of ensuring trustworthy results. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2), provide a framework for validating analytical procedures for their intended purpose, assessing parameters like accuracy, precision, specificity, linearity, and range.[29][30][31][32][33]

The diagram below illustrates the interconnectedness of the data from different QC tests, forming a self-validating analytical package.

Self_Validation NMR NMR (Structure, H-count) MS Mass Spec (Molecular Weight) NMR->MS Consistent Structure FTIR FTIR (Functional Groups) NMR->FTIR Confirms Functional Groups HPLC HPLC (Purity, Impurities) NMR->HPLC Identifies Main Peak CoA Certificate of Analysis (Final Quality Statement) NMR->CoA Identity Confirmation EA Elemental Analysis (Elemental Composition) MS->EA Confirms Molecular Formula MS->CoA Identity Confirmation FTIR->CoA Identity Confirmation qNMR qNMR (Absolute Purity) HPLC->qNMR Orthogonal Purity Check HPLC->CoA Impurity Profile EA->CoA Purity Confirmation qNMR->CoA Definitive Purity

Caption: Interconnectivity of QC data for a self-validating system.

By employing a suite of orthogonal analytical techniques and adhering to established guidelines for method validation, researchers can have high confidence in the quality of their custom synthesized N-benzyl anilines, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (Link: [Link])

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (Link: [Link])

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (Link: [Link])

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (Link: [Link])

  • The complete guide to the ICH Q7 guidelines. (Link: [Link])

  • ASEAN Guidelines for Validation of Analytical Procedures. (Link: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (Link: [Link])

  • Live qualification/validation of purity methods for protein products. (Link: [Link])

  • Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. (Link: [Link])

  • Guide to Method Validation of Test Procedures. (Link: [Link])

  • Elemental analysis and heavy metals for the pharmaceutical sector. (Link: [Link])

  • Elemental Impurity Analysis. (Link: [Link])

  • Q2(R2) Validation of Analytical Procedures. (Link: [Link])

  • N-Benzyl-N-methylaniline - NIST WebBook. (Link: [Link])

  • Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline- A DFT Approach. (Link: [Link])

  • Mandates for Elemental Impurities FDA (USP) <232> & <233> / EMA (EP) Ch. 5.2 / & ICH-Q3D Step 4 version. (Link: [Link])

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (Link: [Link])

  • FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a). (Link: [Link])

  • Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. (Link: [Link])

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (Link: [Link])

  • Purity by Absolute qNMR Instructions. (Link: [Link])

  • Mass Spectrometry - Fragmentation Patterns. (Link: [Link])

  • Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. (Link: [Link])

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (Link: [Link])

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (Link: [Link])

  • Separation of Aniline on Newcrom R1 HPLC column. (Link: [Link])

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (Link: [Link])

  • #6 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation. (Link: [Link])

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). (Link: [Link])

  • Basic 1h And 13c Nmr Spectroscopy. (Link: [Link])

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (Link: [Link])

  • Fragmentation Processes - Structure Determination of Organic Compounds. (Link: [Link])

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (Link: [Link])

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (Link: [Link])

  • Mass spectra of aniline with different ionization methods. (Link: [Link])

  • Types of High-Performance Liquid Chromatography (HPLC) Columns: a Review. (Link: [Link])

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment by Structural Analogy

To establish a robust safety protocol, we must deconstruct 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline into its primary chemical motifs and assess the risks associated with each.

  • Aromatic Amine Core: The central aniline structure is the primary driver of toxicological concern. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can be toxic if inhaled or ingested[3][4]. Many aniline derivatives are classified as suspected carcinogens, mutagens, and skin sensitizers[3][5]. For instance, the related compound 4-isopropylaniline is documented as causing severe skin burns, eye damage, and being harmful by all routes of exposure[6][7].

  • Ether Linkages (Isopropoxy and Phenethyloxy): While generally less reactive than the amine group, ether functionalities warrant caution. They can contribute to the overall lipophilicity of the molecule, potentially enhancing skin absorption.

Based on these analogs, we must assume this compound presents the following hazards until proven otherwise:

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic Aniline and its derivatives are known to be toxic via all routes of exposure[3][7][8].
Skin Corrosion/Irritation Irritant to Corrosive Causes skin irritation and potentially severe burns, a common trait of substituted anilines[6][8][9].
Serious Eye Damage/Irritation Serious Irritation to Damage Direct contact is likely to cause serious eye irritation or irreversible damage[6][8][10].
Carcinogenicity/Mutagenicity Suspected Many aromatic amines are suspected carcinogens and mutagens[3][5].
Aquatic Toxicity Toxic to Very Toxic Aniline compounds are frequently toxic to aquatic life, necessitating stringent disposal protocols[4][5][7].

Core Personal Protective Equipment (PPE) Protocol

The "Hierarchy of Controls" dictates that engineering controls are the primary method of protection, with PPE serving as the critical final barrier.

Engineering Controls: The First Line of Defense

All handling of 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood or a glove box[3]. This is non-negotiable and serves to prevent the inhalation of any aerosols or vapors. The safety shower and eyewash station must be accessible and verified to be operational[3].

Primary Body Protection

Standard laboratory attire forms the baseline for protection against incidental contact.

  • Lab Coat: A clean, fully-buttoned lab coat made of appropriate material.

  • Clothing: Full-length pants and a shirt that covers the upper body.

  • Footwear: Closed-toe shoes that completely cover the feet[3].

Hand Protection: A Critical Barrier

Given the high potential for dermal absorption, hand protection is paramount. A double-gloving technique is mandatory.

  • Inner Glove: Standard nitrile examination gloves. These offer dexterity and splash protection.

  • Outer Glove: Heavy-duty chemical-resistant gloves. For aromatic amines, butyl rubber or Viton gloves are strongly recommended over nitrile for prolonged tasks[11]. Neoprene may also be suitable[11].

  • Causality: The outer glove provides the primary chemical barrier. The inner glove protects the skin during the doffing (removal) process of the more heavily contaminated outer glove. Should the outer glove be breached, the inner glove provides temporary protection, signaling the need to retreat, doff both pairs, wash hands, and don fresh gloves.

Protocol for Glove Use:

  • Before use, visually inspect both pairs of gloves for any signs of degradation, punctures, or tears.

  • Don the inner nitrile gloves, ensuring they are well-fitted.

  • Don the outer chemical-resistant gloves over the nitrile gloves.

  • Change outer gloves immediately if contamination is suspected or after a maximum of 2 hours of use.

  • Never wear gloves outside of the designated work area.

Eye and Face Protection
  • Chemical Splash Goggles: Must be worn at all times when the compound is being handled. Standard safety glasses with side shields do not provide adequate protection against splashes.

  • Face Shield: A full-face shield should be worn over chemical splash goggles when there is a significant risk of splashing, such as when handling larger quantities (>50 mL) or during vigorous mixing operations[8].

Operational and Disposal Plans

A systematic workflow minimizes the risk of exposure and contamination. The following diagram outlines the essential steps for a complete work cycle.

G cluster_prep PART 1: Preparation cluster_handling PART 2: Chemical Handling cluster_exit PART 3: Exit & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood verify_controls 2. Verify Fume Hood & Eyewash/Shower Function prep_area->verify_controls don_ppe 3. Don Full PPE (Double Gloves, Goggles, Coat) verify_controls->don_ppe handle_chem 4. Perform All Chemical Manipulations in Hood don_ppe->handle_chem decontaminate 5. Decontaminate Surfaces & Equipment Post-Use handle_chem->decontaminate doff_ppe 6. Doff PPE Systematically (Outer Gloves First) decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 8. Package & Label Contaminated Waste wash_hands->dispose_waste waste_pickup 9. Store Waste in Satellite Area for EHS Pickup dispose_waste->waste_pickup

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.